molecular formula C21H24ClN5 B2379518 6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 377067-08-8

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2379518
CAS No.: 377067-08-8
M. Wt: 381.91
InChI Key: NXXMZLKFJPHBRX-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two isopropylphenyl groups attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Substitution reactions: The chlorine atom can be introduced via chlorination reactions, and the isopropylphenyl groups can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl groups.

    Reduction: Reduction reactions could target the triazine ring or the chlorine atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, and the isopropylphenyl groups can be modified through electrophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-chloro-N,N’-bis(4-tert-butylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-chloro-N,N’-bis(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-chloro-N,N’-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of isopropyl groups may affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5/c1-13(2)15-5-9-17(10-6-15)23-20-25-19(22)26-21(27-20)24-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXMZLKFJPHBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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